Bromhexine Related Compound 2 Hydrochloride is a chemical compound associated with the pharmaceutical agent bromhexine, which is primarily used as a mucolytic agent to treat respiratory conditions. This compound is classified as an impurity or related compound in the synthesis of bromhexine hydrochloride, which is a derivative of 2-amino-3,5-dibromobenzaldehyde. The molecular formula for Bromhexine Related Compound 2 Hydrochloride is with a molecular weight of approximately 404.61 g/mol .
Bromhexine Related Compound 2 Hydrochloride is synthesized from various precursor compounds, particularly through processes involving bromination and cyclohexylation reactions. It is classified under organic compounds and specifically as a hydrochloride salt, which enhances its solubility and stability in pharmaceutical formulations .
The synthesis of Bromhexine Related Compound 2 Hydrochloride involves multiple steps, starting from 2-amino-3,5-dibromobenzaldehyde. The key steps include:
Industrial production typically utilizes automated reactors with strict control over reaction conditions to ensure high yield and purity .
The molecular structure of Bromhexine Related Compound 2 Hydrochloride can be represented by its chemical formula . Key structural features include:
Bromhexine Related Compound 2 Hydrochloride can undergo several chemical reactions:
The mechanism of action for Bromhexine Related Compound 2 Hydrochloride primarily involves its role as a mucolytic agent. It works by breaking down the structure of mucus, making it less viscous and easier to expel from the respiratory tract. This action helps alleviate symptoms associated with respiratory conditions such as bronchitis and asthma .
Bromhexine Related Compound 2 Hydrochloride finds its primary application in the pharmaceutical industry as an impurity marker during the quality control processes of bromhexine formulations. It serves as an important reference compound for ensuring the purity and efficacy of bromhexine products in therapeutic applications aimed at treating respiratory disorders .
The systematic IUPAC name for Bromhexine Related Compound 2 HCl is 2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline hydrochloride. This nomenclature precisely describes its molecular architecture: a dihalogenated aniline core with a N-cyclohexyl-N-methylaminomethyl side chain, protonated as a hydrochloride salt [1] [9].
Table 1: Official and Alternative Nomenclature
Designation Type | Name |
---|---|
IUPAC Name | 2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline hydrochloride |
Pharmacopeial Synonym | Bromhexine Related Compound 2 HCl |
Common Impurity Names | Bromhexine Impurity G; Bromhexine Hydrochloride Impurity I |
CAS Registry | 1660957-96-9 (salt), 32193-43-4 (free base) |
Synonyms reflect regulatory and chemical contexts: Bromhexine Impurity G (pharmacopeial designation), 5-Desbromo-5-Chloro Bromhexine Hydrochloride (functional role), and 2-Amino-3-bromo-5-chloro-N-cyclohexyl-N-methylbenzenemethanamine (structural variant) [1] [6] [9]. The dual CAS numbers distinguish the salt (1660957-96-9) from its free base (32193-43-4), critical for analytical traceability.
Bromhexine Related Compound 2 HCl is a regioisomeric impurity of the active pharmaceutical ingredient (API) Bromhexine HCl. Their structural divergence centers on halogen placement:
Table 2: Structural and Physicochemical Comparison with Bromhexine HCl
Property | Bromhexine Related Compound 2 HCl | Bromhexine HCl (API) |
---|---|---|
Molecular Formula | C₁₄H₂₀BrClN₂•HCl | C₁₄H₂₀Br₂ClN₂ |
Molecular Weight | 368.14 g/mol | 412.59 g/mol |
Halogen Pattern | Bromine at C2, Chlorine at C4 | Bromine at C3 and C5 |
Canonical SMILES | CN(C1CCCCC1)CC2=C(N)C(Br)=CC(Cl)=C2.Cl | CN(C1CCCCC1)CC2=CC(=C(C=C2)Br)Br.Cl |
The positional isomerism arises from halogen distribution on the aniline ring: Bromhexine HCl features 3,5-dibromo substitution, whereas the related compound exhibits 2-bromo-4-chloro substitution [1] [2] [10]. This difference reduces molecular weight by 44.45 Da and alters polarity, impacting chromatographic behavior. The shared N-cyclohexyl-N-methylaminomethyl moiety confirms their structural kinship, but the altered halogen pattern disrupts pharmacophore geometry, rendering the related compound therapeutically insignificant [2] [10].
XRPD analysis provides crystallographic fingerprints for identity confirmation and polymorph screening. The compound exhibits characteristic peaks at diffraction angles (2θ) of 5.8°, 12.3°, 18.7°, and 24.5° (±0.2°), indicative of a defined crystalline lattice [8]. These reflections arise from the molecular packing of the hydrochloride salt and halogenated aromatic system.
Regulatory-grade reference standards require XRPD compliance per ICH Q6A guidelines. Lot-to-lot consistency is validated by matching the relative intensity ratios of key peaks (e.g., I/I₀ at 12.3° > 80%), ensuring batch uniformity during drug substance manufacturing [3] [8].
High-resolution NMR deciphers molecular connectivity and conformational dynamics. Critical assignments in DMSO-d₆ include:
The downfield singlet at δ 7.42 confirms aromatic proton H-3, flanked by bromine and amine groups. The aminomethyl bridge (-CH₂-N<) appears as a distinctive singlet at δ 4.15, while the N-methyl group resonates as a sharp singlet at δ 2.85. Cyclohexyl protons show complex multiplicity due to chair inversion [9].
Electrospray ionization (ESI-MS) reveals the molecular ion cluster [M+H]⁺ at m/z 331.68 for the free base (C₁₄H₂₁BrClN₂⁺), with isotopic patterns confirming bromine/chlorine composition. Major fragments include:
Tandem MS/MS shows diagnostic fragments at m/z 98.1 (C₇H₁₄N⁺, cyclohexylmethyliminium) and m/z 154.0 (C₆H₄Br⁺), confirming the halogenated aniline substructure. The absence of m/z 412.59 (characteristic of dibrominated Bromhexine) provides selectivity in impurity profiling [6].
Controlled crystallization yields three polymorphic forms with distinct stability profiles:
Table 3: Polymorph Characteristics and Stability
Polymorph | Synthesis Method | Thermal Stability | Hygroscopicity |
---|---|---|---|
Form A | Recrystallization from ethanol/water | Stable to 220°C | Low (<0.1% moisture uptake) |
Form B | Acetic acid slurry | Metastable, converts to Form A at 180°C | Moderate (0.5% at 75% RH) |
Form C | Freeze-drying from tert-butanol | Unstable, converts at 120°C | High (>2% at 60% RH) |
Form A is the preferred commercial form due to its thermodynamic stability and low hygroscopicity. Its crystal lattice features hydrogen-bonded dimers via N⁺-H···Cl⁻ interactions (2.98 Å), with hydrophobic stacking of cyclohexyl groups. Accelerated stability studies (40°C/75% RH) show Form A retains >99.5% purity after 6 months, while Form C degrades to 95.2% under identical conditions [8].
The hydrochloride salt’s hygroscopicity transition occurs above 75% RH, necessitating controlled drying (40°C under vacuum) during pharmaceutical processing. XRPD monitoring of polymorphic conversion is essential for ensuring consistent solubility and dissolution performance in quality-controlled applications [3] [8].
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: